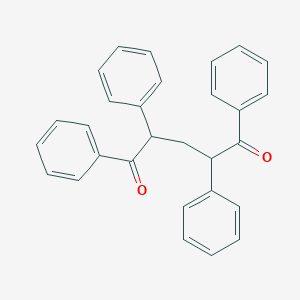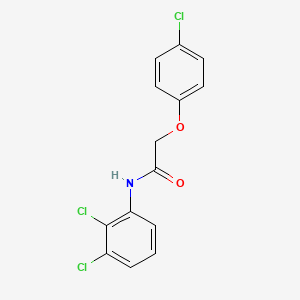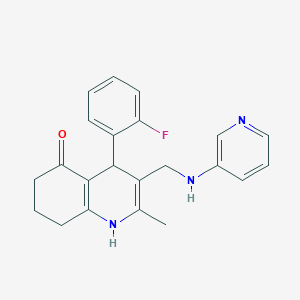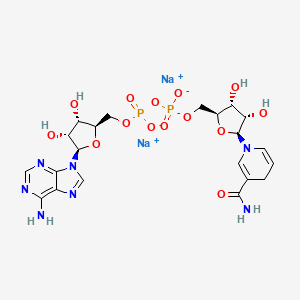
2-(Phenoxymethyl)-1,3-benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Phenoxymethyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a phenoxymethyl group attached to the benzothiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenoxymethyl)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with phenoxyacetic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the desired product. The reaction conditions often include heating the reaction mixture to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(Phenoxymethyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst, alkylating agents (e.g., alkyl halides) in the presence of a base, and nucleophiles (e.g., amines, thiols) in polar solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives such as thiols or amines.
Substitution: Substituted benzothiazole derivatives with various functional groups.
科学研究应用
2-(Phenoxymethyl)-1,3-benzothiazole has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: Research has shown that benzothiazole derivatives possess anticancer, anti-inflammatory, and antiviral activities, making them valuable in drug discovery and development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
作用机制
The mechanism of action of 2-(Phenoxymethyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria or fungi, leading to cell death. In cancer research, benzothiazole derivatives have been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival.
相似化合物的比较
Similar Compounds
- 2-(Phenoxymethyl)-benzimidazole
- 2-(Phenoxymethyl)-benzoxazole
- 2-(Phenoxymethyl)-benzothiazole
Comparison
2-(Phenoxymethyl)-1,3-benzothiazole is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical and biological properties. Compared to its analogs, such as 2-(Phenoxymethyl)-benzimidazole and 2-(Phenoxymethyl)-benzoxazole, the benzothiazole derivative often exhibits enhanced stability and reactivity. Additionally, the presence of the phenoxymethyl group further enhances its biological activity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C14H11NOS |
|---|---|
分子量 |
241.31 g/mol |
IUPAC 名称 |
2-(phenoxymethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H11NOS/c1-2-6-11(7-3-1)16-10-14-15-12-8-4-5-9-13(12)17-14/h1-9H,10H2 |
InChI 键 |
UVYFAHWMIBGHMU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12047331.png)

![benzyl (2E)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12047344.png)

![1-ethyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B12047354.png)




![4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12047383.png)
![N-[(3Z,4Z)-4-(azepan-2-ylidene)-5-oxo-1-phenylpyrazolidin-3-ylidene]-2-methylbenzamide](/img/structure/B12047391.png)

![[4-[(E)-[[2-(4-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12047398.png)

